molecular formula C9H8O5 B8073161 (E)-3-(3,4,5-TRIHYDROXYPHENYL)ACRYLIC ACID

(E)-3-(3,4,5-TRIHYDROXYPHENYL)ACRYLIC ACID

Cat. No.: B8073161
M. Wt: 196.16 g/mol
InChI Key: ACEAELOMUCBPJP-UHFFFAOYSA-N
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Description

Significance of (E)-3-(3,4,5-TRIHYDROXYPHENYL)ACRYLIC ACID as a Naturally Occurring Phenolic Compound

This compound is a naturally occurring phenolic compound that has been identified in plant species, such as in the bark of Betula pubescens. biosynth.com It is classified as a hydroxycinnamic acid, a subgroup of polyphenols that are widespread in the plant kingdom. ffhdj.comnih.gov Phenolic compounds in plants are significant for their roles in growth, reproduction, and defense against pathogens and environmental stressors.

The core structure of this compound is related to other well-known hydroxycinnamic acids like caffeic acid (3,4-dihydroxy-cinnamic acid) and p-coumaric acid, which are precursors in the biosynthesis of various other phenolic compounds. nih.gov The presence of multiple hydroxyl groups on the phenyl ring is a key structural feature that influences its chemical reactivity and is a focal point of research into its biological significance. biosynth.comnih.gov

Table 1: Natural Sources and Classification

AttributeDescriptionReference
Common Name3,4,5-Trihydroxycinnamic acid (THC) nih.gov
Chemical ClassHydroxycinnamic Acid (Phenolic Compound) nih.govffhdj.com
Identified Natural SourceBark of Betula pubescens biosynth.com

Overview of Current Academic Research Perspectives on this compound

Academic research on this compound has primarily investigated its biological activities in preclinical, in vitro models. Studies have highlighted its antioxidant and anti-inflammatory properties, with investigations into the underlying molecular mechanisms.

Anti-Inflammatory Activity: Research has demonstrated that 3,4,5-Trihydroxycinnamic acid (THC) possesses anti-inflammatory properties. biosynth.comnih.gov In a study using BV2 microglial cells, THC was shown to inhibit the inflammatory response induced by lipopolysaccharide (LPS). nih.gov The compound effectively suppressed the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). nih.gov The mechanism behind this effect was linked to the activation of the Nrf2 pathway, a critical regulator of cellular defense against inflammation and oxidative stress. nih.gov Furthermore, research has indicated that THC exhibits a four-fold greater suppression of LPS-induced nitric oxide production when compared to the related compound, caffeic acid. researchgate.net

Table 2: Research Findings on Anti-Inflammatory Effects

ActivityModel SystemKey FindingsReference
Inhibition of Pro-inflammatory MediatorsLPS-stimulated BV2 microglial cellsSuppressed the production of NO, TNF-α, and IL-1β. nih.gov
Mechanism of ActionBV2 microglial cellsExerts anti-inflammatory effects through the activation of the Nrf2 pathway. nih.gov
Comparative ActivityLPS-stimulated cellsShowed 4-fold higher suppression of NO production compared to caffeic acid. researchgate.net

Antioxidant and Other Biological Activities: In addition to its anti-inflammatory effects, this compound has been noted for its antioxidant properties, with studies showing it can reduce oxidative stress in cells. biosynth.com The ability to scavenge free radicals is a characteristic of many phenolic compounds and is attributed to their hydroxyl groups. ffhdj.comnih.gov

Furthermore, preliminary in vitro research has explored other potential biological effects. For instance, one study has shown that 3,4,5-Trihydroxycinnamic acid can inhibit the growth of prostate cancer cells by inducing apoptosis (programmed cell death). biosynth.com These findings open avenues for further investigation into the compound's range of biological activities.

Table 3: Overview of Other Investigated Biological Activities

ActivityModel SystemKey FindingsReference
AntioxidantCellular modelsReduces oxidative stress. biosynth.com
AnticancerProstate cancer cells (in vitro)Inhibited cell growth by inducing apoptosis. biosynth.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h1-4,10-11,14H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEAELOMUCBPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Biological Distribution of E 3 3,4,5 Trihydroxyphenyl Acrylic Acid

Identification of (E)-3-(3,4,5-TRIHYDROXYPHENYL)ACRYLIC ACID in Diverse Plant Sources

While not as widespread as other hydroxycinnamic acids like caffeic or p-coumaric acid, this compound has been identified in several plant species. Research indicates its presence in the bark of Betula pubescens. Although less common, its distribution across the plant kingdom is a subject of ongoing phytochemical research.

Plant SpeciesFamilyPart of PlantReference
Betula pubescensBetulaceaeBark nih.gov
Table 1: Documented Plant Sources of this compound

Current scientific literature does not prominently report the presence of this compound in the fruit of the common strawberry, Fragaria x ananassa. Extensive metabolomic studies of strawberries have identified a rich profile of other phenolic compounds, including various hydroxycinnamic acids, but 3,4,5-trihydroxycinnamic acid is not listed as a significant component.

The study of plant metabolites, or metabolomics, has revealed the complexity and diversity of hydroxycinnamic acids. nih.govnih.gov These compounds are integral to the phenylpropanoid pathway, a fundamental process in plants that produces a wide array of secondary metabolites. nih.gov Hydroxycinnamic acids are precursors to lignin, flavonoids, and other important molecules. They often exist in conjugated forms, such as esters or amides, which can be incorporated into cell walls, contributing to their structural integrity and defense against pathogens. nih.gov The specific profile of hydroxycinnamic acids, including the presence and concentration of less common derivatives like this compound, can vary significantly between plant species, tissues, and in response to environmental stimuli.

Analogous Trihydroxylated Cinnamic Acid Derivatives in Nature

While this compound is a specific isomer, other trihydroxylated cinnamic acid derivatives have also been identified in nature. These compounds share the core structure of a cinnamic acid with three hydroxyl groups on the phenyl ring, but differ in the substitution pattern. For example, 2,4,5-trihydroxycinnamic acid has been found in rooibos tea (Aspalathus linearis) and in the seeds of Alisma orientale. The variation in the position of the hydroxyl groups on the aromatic ring can lead to different chemical properties and biological activities.

Compound NameHydroxyl Group PositionsNatural Source(s)
This compound3, 4, 5Betula pubescens
2,4,5-trihydroxycinnamic acid2, 4, 5Aspalathus linearis, Alisma orientale
Table 2: Examples of Trihydroxylated Cinnamic Acid Derivatives in Nature

Biosynthetic Pathways and Precursors of E 3 3,4,5 Trihydroxyphenyl Acrylic Acid

General Phenolic Compound Biosynthesis Pathways Relevant to (E)-3-(3,4,5-TRIHYDROXYPHENYL)ACRYLIC ACID

The biosynthesis of most plant-based phenolic compounds, including the structural backbone of this compound, relies on two interconnected primary pathways: the shikimate pathway and the phenylpropanoid pathway. researchgate.netnih.govresearchgate.net These routes convert simple carbohydrate precursors into a diverse family of aromatic molecules.

The shikimate pathway is a crucial metabolic sequence found in plants, bacteria, and fungi, but not in animals. researchgate.netfrontiersin.org It begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway). researchgate.netnih.gov This pathway ultimately yields chorismate, a key branch-point intermediate that serves as the precursor for the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. researchgate.netfrontiersin.orgfrontiersin.org It is estimated that over 30% of all carbon fixed by plants is channeled through this high-flux pathway. frontiersin.orgresearchgate.net

The phenylpropanoid pathway commences with the aromatic amino acid L-phenylalanine. slideshare.net The first committed step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. slideshare.netyoutube.com This C6-C3 skeleton is the foundation for a vast number of compounds, including flavonoids, lignins, and hydroxycinnamic acids. researchgate.net Subsequent hydroxylation and modification steps on the aromatic ring of cinnamic acid lead to derivatives such as p-coumaric acid, caffeic acid, and ferulic acid.

A related pathway for the formation of a 3,4,5-trihydroxy substitution pattern is the biosynthesis of gallic acid. Evidence suggests that gallic acid is primarily formed via the dehydrogenation of 3-dehydroshikimic acid, an intermediate within the shikimate pathway itself, predating the formation of L-phenylalanine. utu.finih.govutu.fi This establishes a clear biochemical precedent for the direct formation of the galloyl group, which is central to the structure of this compound.

Table 1: Key Biosynthetic Pathways and Intermediates
PathwayKey PrecursorsKey IntermediatesPrimary Output Relevant to Phenolic Acids
Shikimate PathwayPhosphoenolpyruvate, Erythrose-4-phosphate3-Dehydroshikimic acid, Shikimic acid, ChorismateL-Phenylalanine, Gallic Acid Precursors researchgate.netnih.gov
Phenylpropanoid PathwayL-PhenylalanineCinnamic acid, p-Coumaric acidHydroxycinnamic acids (e.g., Caffeic acid) slideshare.netyoutube.com

Potential Role of p-Hydroxyphenylacetate 3-Hydroxylase in Trihydroxyphenolic Acid Biosynthesis

While general pathways provide the foundational C6-C3 structure, specific enzymes are required to achieve the precise 3,4,5-trihydroxy substitution pattern. A key enzyme identified for this function is p-hydroxyphenylacetate 3-hydroxylase (HPAH) , a two-component flavin-dependent monooxygenase. acs.orgnih.gov This enzyme system consists of a reductase component that supplies a reduced flavin cofactor to an oxygenase component, which in turn catalyzes the hydroxylation of the phenolic substrate. nih.govmdpi.com

Research on HPAH from the bacterium Acinetobacter baumannii has demonstrated its remarkable capability as a biocatalyst for synthesizing trihydroxyphenolic acids. acs.org The wild-type HPAH enzyme can hydroxylate p-coumaric acid (4-hydroxycinnamic acid), a common intermediate in the phenylpropanoid pathway. acs.org This reaction proceeds sequentially, first hydroxylating p-coumaric acid to caffeic acid (3,4-dihydroxycinnamic acid) and subsequently to 3,4,5-trihydroxycinnamic acid, the target compound. acs.org

However, the efficiency of the wild-type enzyme for the second hydroxylation step to produce the trihydroxy derivative is limited. acs.org To overcome this, researchers employed rational enzyme engineering. Through site-directed mutagenesis, a specific mutant of the oxygenase component, designated Y398S , was created. This engineered enzyme showed significantly enhanced effectiveness for the synthesis of 3,4,5-trihydroxycinnamic acid. The Y398S mutant was able to achieve complete bioconversion of p-coumaric acid into this compound within 180 minutes under laboratory conditions, showcasing a powerful biocatalytic route for its production. acs.org

Table 2: p-Hydroxyphenylacetate 3-Hydroxylase (HPAH) in Trihydroxyphenolic Acid Synthesis
Enzyme SystemSource OrganismReaction CatalyzedKey Findings
Wild-Type HPAHAcinetobacter baumanniip-Coumaric acid → Caffeic acid → 3,4,5-Trihydroxycinnamic acidCan synthesize the target compound but with limited efficiency for the final hydroxylation step. acs.org
Engineered HPAH (Y398S Mutant)Acinetobacter baumanniip-Coumaric acid → 3,4,5-Trihydroxycinnamic acidSignificantly more effective; achieves complete conversion of the substrate to the final product. acs.org

Chemical Synthesis and Derivatization Strategies for E 3 3,4,5 Trihydroxyphenyl Acrylic Acid

Established Synthetic Methodologies for Cinnamic Acid Analogues

The synthesis of cinnamic acid and its analogues, including (E)-3-(3,4,5-trihydroxyphenyl)acrylic acid, is often achieved through classic organic reactions such as the Knoevenagel-Doebner condensation and the Perkin reaction. These methods are fundamental in constructing the characteristic α,β-unsaturated carboxylic acid structure from aromatic aldehydes.

The Knoevenagel-Doebner condensation is a widely used method for synthesizing cinnamic acids. nih.govresearchgate.net This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, such as pyridine (B92270) and piperidine (B6355638). researchgate.netfrontiersin.org For the synthesis of this compound, the starting material would be 3,4,5-trihydroxybenzaldehyde (B28275). The reaction generally proceeds by heating the reactants, and in some cases, microwave irradiation has been employed to enhance reaction rates and yields. researchgate.netfrontiersin.org A study on the Knoevenagel-Doebner condensation of various p-hydroxybenzaldehydes demonstrated that the reaction conditions, such as temperature and the amount of catalyst, can be optimized to maximize the yield of the desired cinnamic acid while minimizing side reactions like decarboxylation of the product. frontiersin.org For instance, using dimethylformamide (DMF) as a solvent and piperidine as a catalyst at 90°C for 30 minutes has been shown to be effective for the synthesis of related phenolic acids. frontiersin.org

The Perkin reaction is another classical method for the synthesis of cinnamic acids. longdom.orgwikipedia.orglongdom.org This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640), typically in the presence of the alkali salt of the corresponding carboxylic acid which acts as a base catalyst. longdom.orgwikipedia.orglongdom.orgbyjus.com For the synthesis of this compound, 3,4,5-trihydroxybenzaldehyde would be reacted with acetic anhydride and sodium acetate (B1210297). wikipedia.org The Perkin reaction often requires high temperatures, typically around 180°C, and long reaction times to achieve good conversion. researchgate.net The mechanism involves the formation of an enolate from the anhydride, which then adds to the aldehyde in an aldol-type condensation. longdom.orglongdom.org

Below is a table summarizing the key aspects of these two established synthetic methodologies.

ReactionReactantsCatalystGeneral Conditions
Knoevenagel-Doebner Condensation Aromatic aldehyde (e.g., 3,4,5-trihydroxybenzaldehyde), Malonic acidBasic catalyst (e.g., Pyridine, Piperidine)Heating, potentially with microwave irradiation. Solvents like DMF or toluene (B28343) can be used. frontiersin.org
Perkin Reaction Aromatic aldehyde (e.g., 3,4,5-trihydroxybenzaldehyde), Acid anhydride (e.g., Acetic anhydride)Alkali salt of the corresponding acid (e.g., Sodium acetate)High temperatures (e.g., 180°C) and long reaction times. wikipedia.orgresearchgate.net

Biocatalytic Approaches in the Synthesis of Trihydroxyphenolic Acids

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for the production of this compound. A notable example is the use of the enzyme p-hydroxyphenylacetate 3-hydroxylase (HPAH).

Research has demonstrated the successful synthesis of this compound from p-coumaric acid using a rationally engineered HPAH from Acinetobacter baumannii. The wild-type HPAH can catalyze the hydroxylation of p-coumaric acid, but the efficiency is low. To enhance the production of 3,4,5-trihydroxycinnamic acid, site-directed mutagenesis of the oxygenase component of HPAH (C2) was performed. A specific mutant, Y398S, was found to be significantly more effective than the wild-type enzyme. researchgate.net

The Y398S mutant can achieve complete bioconversion of p-coumaric acid to this compound within 180 minutes. The presence of ascorbic acid in the reaction mixture was found to significantly improve the yield and stability of the final product. researchgate.net The improved efficiency of the Y398S mutant is attributed to its higher binding affinity for p-coumaric acid, which shifts the reaction equilibrium towards the productive hydroxylation pathway. researchgate.net

The table below details the key findings of the biocatalytic synthesis of this compound using HPAH.

EnzymeSubstrateProductKey Findings
Wild-type p-hydroxyphenylacetate 3-hydroxylase (HPAH) from Acinetobacter baumanniip-Coumaric acidThis compoundInefficient synthesis of the target compound. researchgate.net
Y398S mutant of HPAHp-Coumaric acidThis compoundComplete bioconversion within 180 minutes. researchgate.net
Effect of Ascorbic Acid--Significantly improves the yield and stability of the product. researchgate.net

Synthesis of this compound Derivatives and Esters

The derivatization of this compound, particularly through the formation of esters and amides, is a key strategy to modify its physicochemical properties and biological activities.

Esterification of cinnamic acids can be achieved through various methods, including the Fischer esterification. This method involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is typically carried out by heating the mixture. chemguide.co.uk For the synthesis of alkyl esters of this compound, the corresponding alcohol would be used in excess, often serving as the solvent. masterorganicchemistry.com Another approach is the use of coupling reagents. For instance, a novel and efficient esterification process has been developed using triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride, which allows the reaction to proceed under mild conditions at room temperature with excellent yields. nih.gov Furthermore, lipase-catalyzed esterification presents a green alternative, where an immobilized lipase (B570770), such as Novozym® 435, can be used to catalyze the reaction between the acid and an alcohol. nih.govnih.gov

Amidation of carboxylic acids to form amides can be accomplished using several synthetic protocols. A general method involves the activation of the carboxylic acid followed by reaction with an amine. For example, propylphosphonic anhydride (T3P) has been used as a coupling agent to facilitate the amidation of various carboxylic acids with tryptamines at room temperature, yielding N-acyl tryptamines. frontiersin.org Another approach involves the use of boron-based reagents, such as B(OCH2CF3)3, which effectively promotes the direct amidation of carboxylic acids with a broad range of amines. nih.gov For the synthesis of N-substituted amides of this compound, these general methods can be applied by reacting the acid with the desired amine in the presence of a suitable coupling agent. The choice of the coupling agent and reaction conditions can be tailored to the specific amine being used.

The following table outlines general strategies for the synthesis of esters and amides of this compound.

Derivative TypeSynthetic MethodReagents and Conditions
Esters Fischer EsterificationAlcohol (as solvent), Acid catalyst (e.g., H2SO4), Heat. masterorganicchemistry.comchemguide.co.uk
Coupling Agent MethodAlcohol, Triphenylphosphine oxide (TPPO), Oxalyl chloride, Room temperature. nih.gov
Lipase-Catalyzed EsterificationAlcohol, Immobilized lipase (e.g., Novozym® 435). nih.govnih.gov
Amides T3P-Assisted CouplingAmine, Propylphosphonic anhydride (T3P), Room temperature. frontiersin.org
Boron-Based Reagent MethodAmine, B(OCH2CF3)3, Heat. nih.gov

Advanced Analytical Techniques for Characterization and Quantification of E 3 3,4,5 Trihydroxyphenyl Acrylic Acid

Chromatographic Methods for Isolation and Profiling

Chromatography is the cornerstone for separating (E)-3-(3,4,5-trihydroxyphenyl)acrylic acid from other components in a mixture. The selection of the chromatographic technique is dictated by the analytical goal, whether it be quantification, profiling, or preparative isolation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used method for the quantitative analysis of this compound. The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. The compound's aromatic ring and conjugated double bond system result in strong UV absorbance, allowing for sensitive detection.

Reversed-phase HPLC is the most common mode of separation. In this setup, a nonpolar stationary phase, typically a C8 or C18 (octadecylsilane) bonded silica (B1680970), is used with a polar mobile phase. mdpi.com The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. e3s-conferences.orgffhdj.com To ensure sharp peak shapes and reproducible retention times for this acidic analyte, the ionization of the carboxylic acid and phenolic hydroxyl groups is typically suppressed by acidifying the mobile phase. nih.gov Additives like formic acid, acetic acid, or trifluoroacetic acid (TFA) are commonly used at low concentrations (e.g., 0.1%) for this purpose. mdpi.comnih.gov Detection is performed at a wavelength where the analyte exhibits maximum absorbance, generally around 280-325 nm.

Table 1: Typical HPLC-UV Operating Parameters

Parameter Typical Value/Condition
Stationary Phase (Column) Reversed-phase C18 or C8, Phenyl-Hexyl researchgate.net
Mobile Phase Gradient elution with Water/Acetonitrile or Water/Methanol e3s-conferences.org
Mobile Phase Additive 0.1% Formic Acid or Trifluoroacetic Acid (TFA) nih.gov
Detection Wavelength 280 - 325 nm

| Column Temperature | 30 - 40 °C mdpi.comgoogle.com |

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

For enhanced selectivity and structural confirmation, HPLC is often coupled with a mass spectrometer (MS). HPLC-MS is a powerful hybrid technique that combines the superior separation capabilities of HPLC with the sensitive and specific detection provided by MS. uaf.edu This is particularly useful for analyzing complex samples where co-eluting peaks might interfere with UV detection.

Following separation on the HPLC column under conditions similar to those for HPLC-UV, the eluent is directed to the MS ion source. Electrospray ionization (ESI) is the most common ionization technique used for phenolic acids, typically operated in negative ion mode to deprotonate the acidic functional groups, yielding the [M-H]⁻ ion. semanticscholar.org The mass analyzer, which can range from a single quadrupole to more sophisticated systems like a triple quadrupole (QqQ) or a Quadrupole Time-of-Flight (QTOF), separates the ions based on their mass-to-charge ratio (m/z). semanticscholar.org This allows for the unambiguous identification of this compound based on its exact molecular weight (196.16 g/mol ) and provides the ability to perform tandem MS (MS/MS) for further structural elucidation through fragmentation patterns. cymitquimica.com

Table 2: Common HPLC-MS Parameters

Parameter Typical Value/Condition
Separation Column Reversed-phase C18 or C8 mdpi.com
Mobile Phase Water/Acetonitrile or Methanol with 0.1% Formic Acid semanticscholar.org
Ionization Source Electrospray Ionization (ESI), typically in negative mode semanticscholar.org
Mass Analyzer Triple Quadrupole (QqQ), Time-of-Flight (TOF) semanticscholar.org

| Data Acquisition | Full Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM) |

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods are indispensable for the definitive identification and detailed structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, distinct signals are expected for the protons on the aromatic ring, the vinylic protons of the acrylic acid side chain, and the exchangeable protons of the hydroxyl and carboxylic acid groups. researchgate.net The coupling constants between the vinylic protons are characteristic of the (E) or trans configuration of the double bond. The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule, including the carbonyl carbon of the acid and the carbons of the phenyl ring. cdc.gov The chemical shifts are sensitive to the electronic environment, confirming the substitution pattern of the hydroxyl groups on the aromatic ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aromatic CH 6.5 - 7.2 105 - 110
Vinylic CH (α to COOH) 6.2 - 6.5 115 - 120
Vinylic CH (β to COOH) 7.5 - 7.8 145 - 150
Carboxylic Acid C=O - 168 - 172
Aromatic C-OH - 145 - 150
Aromatic C (quaternary) - 125 - 130

| OH, COOH protons | Broad, variable | - |

Note: Actual shifts are dependent on the solvent and concentration.

Raman Spectroscopy for Conformational Studies

Raman spectroscopy is a vibrational spectroscopy technique that provides insight into the molecular structure and conformation. It is particularly useful for studying aqueous solutions and can monitor changes in molecular conformation, such as those arising from dissociation. nih.gov For this compound, Raman spectroscopy can be employed to study the vibrational modes associated with the carboxylic acid group, the C=C double bond, and the phenyl ring. The technique can be used to monitor the equilibrium between the protonated and deprotonated forms of the carboxylic acid by observing changes in the characteristic vibrational bands. nih.gov This approach, sometimes combined with modeling, allows for the determination of acid dissociation constants (pKa) and provides a deeper understanding of the molecule's behavior in solution. nih.gov

Isolation and Purification Methodologies (e.g., Resin and Column Chromatography)

The isolation of this compound from natural sources or crude synthetic mixtures typically involves one or more chromatographic purification steps. Column chromatography is a fundamental technique used for this purpose. nih.gov

The choice of adsorbent (stationary phase) is critical. For moderately polar compounds like this phenolic acid, silica gel is a common choice for normal-phase chromatography, using a solvent system of increasing polarity, such as a hexane-ethyl acetate (B1210297) gradient, for elution. nih.gov

For more large-scale or high-resolution purification, various types of chromatography resins are employed. axiomabio.com Ion-exchange chromatography can be highly effective, utilizing resins with charged functional groups (e.g., DEAE, Q, SP) that interact with the acidic nature of the target molecule. axiomabio.com The compound is first bound to the resin at a specific pH and then eluted by changing the pH or increasing the salt concentration of the mobile phase.

Size-exclusion chromatography (SEC) can also be used, particularly in later purification stages, to separate molecules based on their size. axiomabio.com Furthermore, specialized resins, such as those used in extraction chromatography, can offer high selectivity for separating target analytes from complex matrices by combining the principles of liquid-liquid extraction with column chromatography. triskem-international.com The selection of the appropriate resin and elution strategy is key to achieving high purity of the final product. axiomabio.com

Molecular Mechanisms and Preclinical Studies of E 3 3,4,5 Trihydroxyphenyl Acrylic Acid in Vitro and in Vivo Models

Elucidation of Adipocyte Differentiation Modulation

(E)-3-(3,4,5-trihydroxyphenyl)acrylic acid has been shown to modulate the process of adipogenesis, the differentiation of preadipocytes into mature, lipid-storing adipocytes. Studies utilizing the 3T3-L1 cell line, a well-established murine preadipocyte model, have provided a foundational understanding of these effects. researchgate.netnih.gov

Research demonstrates that this compound significantly curtails the accumulation of lipids within adipocytes. In studies with differentiated 3T3-L1 cells, treatment with this compound resulted in a notable reduction of intracellular lipid content. researchgate.net This effect is visualized and quantified by a decrease in Oil Red O staining, a dye used to mark neutral lipids within the cells. mdpi.com A derivative, caffeic acid phenethyl ester (CAPE), has also been shown to dose-dependently suppress the accumulation of oil droplets and inhibit triglyceride deposition in 3T3-L1 cells. nih.govjst.go.jp

Table 1: Effect of this compound on Lipid Accumulation

Cell Line Treatment Observed Effect Reference
3T3-L1 Caffeic Acid Significant reduction of intracellular lipid content. researchgate.net

The anti-adipogenic effect of this compound is linked to its ability to regulate the master transcription factors of adipogenesis: Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). nih.govmdpi.com The expression of these two factors is essential for driving the differentiation of preadipocytes. mdpi.com Studies on the derivative CAPE have shown that its treatment of 3T3-L1 cells leads to reduced mRNA levels of both PPARγ and C/EBPα. nih.govjst.go.jp This downregulation of key adipogenic transcription factors is a core mechanism behind the compound's ability to inhibit adipocyte differentiation. nih.gov

Table 2: Regulation of Adipogenesis Master Regulators by this compound Derivatives

Cell Line Treatment Target Gene Effect on mRNA Expression Reference
3T3-L1 Caffeic Acid Phenethyl Ester (CAPE) PPARγ Reduced nih.govjst.go.jp

Beyond the master regulators, this compound and its derivatives influence a suite of genes involved in lipid metabolism and glucose uptake in adipocytes. Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a key transcription factor that controls genes involved in fatty acid synthesis, such as Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC). mdpi.comnih.gov Research on CAPE demonstrated that it significantly suppressed the mRNA expression of FAS in 3T3-L1 cells. nih.govjst.go.jp Furthermore, SREBP-1c itself has been identified as a positive regulator of Glucose Transporter Type 4 (GLUT4) gene expression in adipocytes. nih.gov While direct studies on this compound are specific, related research on coffee, a natural source of the compound, has shown it can inhibit adipocyte differentiation through the inactivation of PPARγ, which in turn can suppress its target genes like Lipoprotein Lipase (B570770) (LPL) and GLUT4. researchgate.netwu.ac.th

The influence of this compound extends to the protein level of PPARγ. In studies using human Simpson-Golabi-Behmel syndrome (SGBS) adipocytes, the compound was found to hamper PPARγ activity in a dose-dependent manner, as evidenced by reduced protein levels. mdpi.com This finding corroborates the observed downregulation of PPARγ mRNA, suggesting a comprehensive inhibition of this key adipogenic pathway. Conversely, one study noted that CAPE could activate PPAR-gamma in already mature rat adipocytes, suggesting its effects may differ depending on the cell's differentiation state. nih.gov

Immunomodulatory and Anti-Inflammatory Mechanisms

This compound exhibits significant immunomodulatory and anti-inflammatory properties, which have been investigated in various preclinical models. researchgate.netnih.gov

In vitro studies have demonstrated the compound's capacity to modulate immune cell activity and cytokine production. When tested on mouse primary peritoneal macrophages, this compound was among the most effective derivatives at inhibiting the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), while increasing the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov Further research has shown it enhances the lysosomal enzyme activity in murine peritoneal macrophages, indicating a role in macrophage activation. researchgate.net It has also been found to enhance the killing activity of isolated Natural Killer (NK) and Cytotoxic T-Lymphocyte (CTL) cells, highlighting its broad immunomodulatory potential. researchgate.net In a non-cancerous human colon myofibroblast cell line, it was found to down-regulate IL-8 levels, further confirming its anti-inflammatory effects. mdpi.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Caffeic Acid
Caffeic acid phenethyl ester (CAPE)
Peroxisome Proliferator-Activated Receptor gamma (PPARγ)
CCAAT/enhancer-binding protein alpha (C/EBPα)
Glucose Transporter Type 4 (GLUT4)
Lipoprotein Lipase (LPL)
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)
Acetyl-CoA Carboxylase (ACC)
Fatty Acid Synthase (FAS)
Oil Red O
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-1 beta (IL-1β)
Interleukin-6 (IL-6)
Interleukin-8 (IL-8)

Reduction of Inflammation in Preclinical Models

This compound, also known as 3,4,5-Trihydroxycinnamic acid (THCA), has demonstrated notable anti-inflammatory effects in various preclinical models. The compound's anti-inflammatory activity has been observed in both in vitro cell cultures and in vivo animal models of inflammation-related conditions such as sepsis, acute lung injury, and allergic asthma. nih.gov In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, THCA effectively suppressed the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). biosynth.comnih.govkoreascience.kr Furthermore, it inhibited the expression of monocyte chemoattractant protein-1 (MCP-1), a chemokine that plays a crucial role in the migration of activated microglia to inflammatory sites. biosynth.comnih.gov

Studies on human keratinocyte cell lines (HaCaT) stimulated with a combination of TNF-α and interferon-gamma (IFN-γ) have also revealed the anti-inflammatory potential of THCA. nih.gov In this model, THCA was found to reduce the secretion and mRNA expression of several inflammatory cytokines and chemokines, such as interleukin-6 (IL-6), IL-8, and others. nih.gov The anti-inflammatory mechanisms of THCA are linked to its ability to modulate key signaling pathways. It has been shown to inhibit the activation of AKT, ERK, and nuclear factor-kappa B (NF-κB), which are central to the inflammatory response. nih.gov Additionally, THCA upregulates the expression of antioxidant and cytoprotective enzymes like heme oxygenase-1 (HO-1) through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govbiosynth.comnih.govkoreascience.kr This dual action of suppressing pro-inflammatory pathways while enhancing cellular defense mechanisms underscores its potential as an anti-inflammatory agent.

Mechanistic Assessment of Antioxidant Properties

The antioxidant properties of this compound are intrinsically linked to its molecular structure, particularly the presence of multiple hydroxyl (-OH) groups on the phenyl ring. These hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reactions that can lead to cellular damage. The antioxidant capacity of hydroxycinnamic acids is influenced by the number and position of these hydroxyl groups. ccsenet.org

The mechanism of antioxidant action for hydroxycinnamic acids can occur through several pathways, including Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). ccsenet.orgresearchgate.netmdpi.com The predominant mechanism can be influenced by the solvent environment. ccsenet.orgmdpi.com In vitro assays, such as ABTS and DPPH radical scavenging tests, have been used to evaluate the antioxidant activity of derivatives of 3,4,5-trihydroxyphenylacetic acid, demonstrating their potent radical scavenging capabilities. nih.gov Electrochemical studies have also been employed to investigate the oxidation potential of hydroxycinnamic acids, providing further insight into their electron-donating ability. nih.gov The arrangement of the three hydroxyl groups in this compound contributes to the stability of the resulting phenoxyl radical after hydrogen donation, enhancing its antioxidant efficacy. nih.gov

In Vitro Inhibition of Human Cancer Cell Proliferation

Based on the conducted research, no specific data is available regarding the direct effects of this compound on the proliferation of the oral cancer cell lines CAL-27 and KB. While phytochemicals are a broad area of cancer research, with compounds like resveratrol (B1683913) showing effects on CAL-27 cells, specific studies on this compound for these cell lines were not identified. mdpi.com

Research into the effects of this compound on colon cancer cell lines HT29 and HCT-116 is emerging. While direct studies on the parent compound are limited, research on related hydroxycinnamic acid compounds has shown anti-proliferative effects. For instance, fractions of dicaffeoylquinic acid (diCQA), which are derivatives of caffeic acid, have been shown to inhibit the proliferation of HT-29 human colon cancer cells. ccsenet.org Copper complexes of amide-coupled caffeic acid have also been explored for their therapeutic activity on colon cancer cells. nih.gov Furthermore, derivatives of the related compound gallic acid (3,4,5-trihydroxybenzoic acid), specifically 3,4,5-trihydroxy-N-alkyl-benzamides, have been synthesized and tested against HCT-116 colon cancer cells, showing some level of anticancer activity. This suggests that the 3,4,5-trihydroxy-phenyl moiety is a key pharmacophore for this activity.

Compound/DerivativeCell LineObserved EffectReference
Dicaffeoylquinic acid (diCQA) fractionsHT-29Inhibition of proliferation ccsenet.org
3,4,5-trihydroxy-N-alkyl-benzamidesHCT-116Anticancer activity
Copper (II) complexes of amide-coupled caffeic acidColon Cancer CellsTherapeutic activity nih.gov

This compound has been reported to inhibit the growth of prostate cancer cells by inducing apoptosis. biosynth.com While specific studies detailing the effects on LNCaP and DU145 cell lines are not extensively documented in the reviewed literature, the general anti-prostate cancer activity of this compound has been noted. biosynth.com Research on similar hydroxycinnamic acid derivatives provides further context. For example, p-hydroxycinnamic acid has been shown to suppress the growth and colony formation of PC-3 human prostate cancer cells, a different cell line often used in prostate cancer research. nih.gov Copper complexes of related hydroxycinnamic acids have also been investigated for their therapeutic potential against prostate cancer cells. nih.gov

Compound/DerivativeCell Line/Cancer TypeObserved EffectReference
This compoundProstate CancerInhibition of cell growth, induction of apoptosis biosynth.com
p-Hydroxycinnamic acidPC-3Suppression of growth and colony formation nih.gov
Copper (II) complexes of amide-coupled caffeic acidProstate Cancer CellsTherapeutic activity nih.gov

Structure Activity Relationship Sar Studies of E 3 3,4,5 Trihydroxyphenyl Acrylic Acid and Its Analogues

Influence of Hydroxyl Group Position and Number on Biological Activities (e.g., Anti-Adipogenesis)

The number and position of hydroxyl (-OH) groups on the phenyl ring of hydroxycinnamic acids are paramount in determining their biological efficacy, including their ability to inhibit adipogenesis, the process of fat cell formation. Research consistently demonstrates that an increase in the number of hydroxyl groups generally correlates with enhanced biological activity.

Hydroxycinnamic acid derivatives have been shown to prevent adipocyte differentiation. nih.govnih.gov This inhibitory effect is often linked to their potent antioxidant and anti-inflammatory properties. nih.gov Studies comparing different hydroxycinnamic acids have revealed that the degree of hydroxylation plays a significant role. For instance, increasing the number of hydroxyl groups on the aromatic ring tends to result in higher in vitro antioxidant capacity. core.ac.uk This is attributed to the fact that the phenoxy radical formed during oxidation can be stabilized by adjacent electron-donating hydroxyl groups. core.ac.uk

Specifically in the context of anti-adipogenesis, phenolic acids have been shown to inhibit the differentiation of 3T3-L1 preadipocytes. nih.govnih.gov While direct comparative studies on a full series of mono-, di-, and tri-hydroxylated cinnamic acids are limited, the available data suggests a hierarchy of activity. For example, caffeic acid (with two hydroxyl groups) and chlorogenic acid have been shown to significantly inhibit fatty acid synthase and other key enzymes in lipid metabolism. nih.gov Furthermore, 3,4,5-trihydroxycinnamic acid has demonstrated more potent anti-inflammatory effects, such as the suppression of nitric oxide production, compared to caffeic acid, suggesting the beneficial impact of the third hydroxyl group. The anti-inflammatory properties of these compounds are critical as inflammation is a key process in the development of obesity. nih.gov

The table below summarizes findings on the influence of hydroxylation on anti-adipogenic and related activities.

Table 1: Influence of Hydroxyl Group Number on the Biological Activities of Cinnamic Acid Analogues

Compound Name Number of Hydroxyl Groups Observed Biological Activity Related to Anti-Adipogenesis Reference(s)
p-Coumaric acid 1 Inhibits adipogenesis in 3T3-L1 cells, downregulates PPARγ. nih.gov nih.gov
Caffeic acid 2 Inhibits fatty acid synthase and adipocyte differentiation. nih.gov nih.gov
(E)-3-(3,4,5-Trihydroxyphenyl)acrylic acid 3 Possesses potent anti-inflammatory properties, which are linked to anti-adipogenic effects.

Identification of Active Substructures and Pharmacophores for Specific Bioactivities (e.g., Catechol Group for Adipocyte Differentiation Inhibition)

Within the broader structure of this compound and its analogues, specific substructures, or pharmacophores, are responsible for their bioactivity. The catechol group (an ortho-dihydroxy phenyl group) and the pyrogallol (B1678534) group (a 1,2,3-trihydroxy phenyl group) are of particular importance.

The catechol moiety, present in compounds like caffeic acid, is widely recognized for its significant contribution to antioxidant activity. core.ac.uk This potent antioxidant capacity is a key mechanism behind the anti-adipogenic effects of these molecules, as oxidative stress is a known promoter of adipogenesis. Several studies have highlighted that the presence of the catechol group is crucial for the radical scavenging ability of hydroxycinnamic acids. core.ac.uk

The inhibitory action of these phenolic compounds on adipogenesis is often mediated through the modulation of key transcription factors, such as peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govnih.gov Molecular docking studies have suggested that phenolic compounds can bind to the ligand-binding domain of PPARγ, thereby inhibiting its activity and, consequently, adipocyte differentiation. nih.gov The interaction with specific amino acid residues within the receptor's binding site is crucial for this inhibitory effect. researchgate.net

The pyrogallol group, as found in this compound, generally imparts even stronger antioxidant and anti-inflammatory properties than the catechol group. This enhanced activity is believed to translate to a more potent inhibition of adipogenesis. For instance, gallic acid (3,4,5-trihydroxybenzoic acid), which also contains a pyrogallol group, has been shown to inhibit the expression of key adipogenesis genes. mdpi.com

The table below outlines the role of these key substructures in the inhibition of adipocyte differentiation.

Table 2: Active Substructures and Their Role in Adipocyte Differentiation Inhibition

Active Substructure Example Compound(s) Mechanism of Action in Adipogenesis Inhibition Reference(s)
Catechol Group Caffeic acid Potent antioxidant activity, inhibition of adipogenic transcription factors like PPARγ. core.ac.uknih.gov core.ac.uknih.gov
Pyrogallol Group This compound, Gallic acid Enhanced antioxidant and anti-inflammatory activity, inhibition of key adipogenesis genes. mdpi.com mdpi.com

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule plays a critical role in its interaction with biological targets. Conformational analysis examines the spatial arrangement of atoms in a molecule and how this influences its energy and reactivity. For this compound and its analogues, the planarity of the molecule and the orientation of the acrylic acid side chain relative to the phenyl ring are important factors.

While detailed conformational analysis specifically for this compound and its direct correlation with anti-adipogenic activity is an area that requires more in-depth research, studies on similar phenolic compounds provide some insights. For instance, the orientation of the hydroxyl groups and the carboxylic acid function can influence the molecule's ability to form hydrogen bonds with target proteins, a key aspect of molecular recognition and biological response. core.ac.uk

Quantitative structure-activity relationship (QSAR) studies on other classes of compounds have successfully correlated molecular descriptors, which can include conformational parameters, with anti-adipogenic activity. nih.gov However, specific 3D-QSAR studies focusing on this compound and its analogues in the context of adipogenesis are not extensively reported in the current literature. Such studies would be invaluable in designing novel and more effective anti-obesity agents based on this natural scaffold.

The table below highlights the key aspects of conformational analysis and their potential implications for biological activity.

Table 3: Conformational Features and Their Potential Correlation with Biological Activity

Conformational Feature Potential Influence on Biological Activity Supporting Evidence/Hypothesis Reference(s)
Planarity of the Molecule May facilitate stacking interactions with biological targets like enzymes and receptors. The unsaturated bond in the acrylic acid side chain contributes to planarity. nih.gov nih.gov
Orientation of Hydroxyl and Carboxyl Groups Influences the ability to form hydrogen bonds with target proteins, affecting binding affinity and specificity. Intramolecular hydrogen bonding can stabilize the molecule and its radical, enhancing antioxidant activity. core.ac.uk core.ac.uk
Rotational Freedom of the Acrylic Acid Side Chain Determines the accessibility of the carboxylic acid group for interactions with target sites. Molecular docking studies on related compounds show specific binding orientations are necessary for activity. nih.govnih.gov nih.govnih.gov

Enzymatic Interactions and Biotransformation of E 3 3,4,5 Trihydroxyphenyl Acrylic Acid

Interactions with Key Metabolic Enzymes (e.g., p-Hydroxyphenylacetate 3-Hydroxylase)

A key enzyme capable of interacting with and synthesizing (E)-3-(3,4,5-trihydroxyphenyl)acrylic acid is p-hydroxyphenylacetate 3-hydroxylase (HPAH), a two-component flavin-dependent monooxygenase. researchgate.netnih.govmdpi.comnih.gov HPAH, particularly from the bacterium Acinetobacter baumannii, has demonstrated the ability to catalyze the formation of this trihydroxyphenolic acid. researchgate.netmdpi.com

The wild-type HPAH enzyme can catalyze the sequential hydroxylation of p-coumaric acid, first to caffeic acid (3,4-dihydroxycinnamic acid) and subsequently to this compound. mdpi.com However, the efficiency of the wild-type enzyme for the second hydroxylation step to produce the 3,4,5-trihydroxy derivative is limited. researchgate.netmdpi.com

To enhance the synthesis of this compound, rational engineering of the oxygenase component of HPAH (C2) has been undertaken. Site-directed mutagenesis studies have identified specific amino acid substitutions that significantly improve the catalytic efficiency for the desired conversion. The mutant Y398S, in particular, has shown a remarkable increase in its ability to convert p-coumaric acid completely into this compound. researchgate.net This enhancement is attributed to a higher binding affinity of the mutant enzyme for the substrate, which favors the productive hydroxylation pathway over wasteful oxidation of the flavin cofactor. researchgate.net

The stability of the synthesized this compound can be significantly improved by the presence of ascorbic acid. researchgate.net Thermostability studies have shown that the wild-type C2 component of HPAH is highly stable at temperatures up to 40°C, while the Y398S mutant retains its activity for extended periods at 30°C and for a considerable time at 35°C. researchgate.net

Catalytic Activity of Wild-Type and Mutant HPAH on p-Coumaric Acid
Enzyme VariantSubstrateProductConversion EfficiencyKey Findings
Wild-Type HPAHp-Coumaric AcidThis compoundLowCan initiate ortho-hydroxylation of caffeic acid to produce the target compound, but the process is inefficient. researchgate.netmdpi.com
Y398S Mutantp-Coumaric AcidThis compoundHigh (complete conversion within 180 min)Significantly more effective for the synthesis of the target compound due to higher substrate affinity. researchgate.net

Potential for Biotransformation by Microbial Systems

The production of this compound by bacterial enzymes like HPAH is a direct example of microbial biotransformation. researchgate.netmdpi.com Microbial systems offer a promising avenue for the synthesis of this and other valuable polyhydroxyphenols, providing an alternative to chemical synthesis or extraction from natural sources. nih.gov

Microbial biotransformation can involve a wide array of reactions, including hydroxylation, O-methylation, glycosylation, and reduction, among others. nih.gov While specific pathways for the complete catabolism of this compound by microorganisms have not been extensively detailed in the available literature, the enzymatic machinery for its synthesis from precursors like p-coumaric acid exists within the microbial world. researchgate.netmdpi.com

The biotransformation of related phenolic compounds is well-documented. For instance, various microbial strains, including species of Aspergillus, Penicillium, and Cunninghamella, are known to biotransform flavonoids and other phenolic acids through various modifications. nih.gov These microorganisms could potentially be engineered or selected for their ability to either produce or modify this compound.

The integrated use of different microbial systems has also been explored for the production of acrylic acids from renewable resources like glycerol (B35011), highlighting the versatility of microbial catalysis. researchgate.netnih.gov This approach, combining different microbial and chemical catalytic steps, could potentially be adapted for the synthesis of more complex acrylic acid derivatives.

Examples of Microbial Biotransformation Reactions Relevant to Phenolic Acids
Microorganism TypeReaction TypeSubstrate ClassPotential Relevance
Acinetobacter baumanniio-HydroxylationHydroxycinnamic acidsDirectly involved in the synthesis of this compound. researchgate.netmdpi.com
Aspergillus, Penicillium, Cunninghamella spp.Hydroxylation, O-methylation, GlycosylationFlavonoids, Phenolic acidsThese organisms possess diverse enzymatic machinery that could potentially modify this compound. nih.gov
Lactobacillus reuteri, Gluconobacter oxydansConversion of glycerol to acrylic acidGlycerolDemonstrates the potential of integrated microbial processes for producing acrylic acid backbones. researchgate.netnih.gov

Role of Esterase Biocatalysts in Derivatization

Esterases are a class of hydrolase enzymes that can be effectively used for the synthesis of ester derivatives of various compounds, including phenolic acids. mdpi.com This derivatization is often performed to modify the physicochemical properties of the parent molecule, such as its lipophilicity.

The enzymatic synthesis of esters from hydroxycinnamic acids is a well-established strategy. d-nb.infomdpi.com Lipases, which are a subclass of esterases, are commonly employed as biocatalysts for the esterification of phenolic acids with various alcohols. For example, lipase (B570770) B from Candida antarctica (often immobilized as Novozym 435) has been successfully used to synthesize esters of aromatic alcohols with fatty acids. mdpi.com

While specific studies focusing exclusively on the esterase-catalyzed derivatization of this compound are not prominent in the reviewed literature, the principles derived from work with structurally similar compounds are highly applicable. The synthesis of esters of other hydroxycinnamic acids, such as ferulic acid and caffeic acid, with various alcohols has been demonstrated using enzymes like ferulic acid esterases and other promiscuous hydrolases. d-nb.inforesearchgate.net These enzymatic methods are often considered more environmentally friendly than traditional chemical synthesis routes. d-nb.info

The choice of solvent, temperature, and the specific esterase are critical parameters that influence the conversion yield and reaction rate. For instance, the synthesis of N-trans-feruloyltyramine was achieved with high conversion rates using a promiscuous hydrolase/acyltransferase from Pyrobaculum calidifontis in an aqueous medium. d-nb.info Such aqueous-based enzymatic systems represent a promising approach for the derivatization of water-soluble phenolic acids like this compound.

Advanced Research Directions and Future Perspectives for E 3 3,4,5 Trihydroxyphenyl Acrylic Acid

Exploration of Novel Preclinical Targets and Molecular Pathways

Recent research has moved beyond the general antioxidant and anti-inflammatory properties of (E)-3-(3,4,5-trihydroxyphenyl)acrylic acid and its more studied ester form, Caffeic Acid Phenethyl Ester (CAPE), to identify specific molecular targets and pathways that could be exploited for therapeutic intervention. nih.govmdpi.comnih.gov These investigations are paving the way for more targeted and effective clinical applications.

A key area of focus is the modulation of critical signaling pathways involved in cancer and inflammation. One such pathway is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Aberrant STAT3 activation is a hallmark of many cancers, promoting proliferation and survival of tumor cells. Studies have shown that CAPE can inhibit the proliferation of laryngeal carcinoma cells by regulating the STAT3/Polo-like kinase 1 (Plk1) pathway and inducing S-phase arrest. nih.govnih.gov Plk1, a key regulator of cell division, is often overexpressed in tumors and its expression can be controlled by STAT3. nih.gov

Another significant target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation and immune responses. nih.govcymitquimica.comnih.gov Dysregulation of NF-κB is implicated in numerous inflammatory diseases and cancers. CAPE has been identified as a potent and specific inhibitor of NF-κB activation, which helps to explain its strong anti-inflammatory and immunomodulatory effects. nih.govcymitquimica.com This inhibition can suppress the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase.

Furthermore, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response, has been identified as a target. nih.gov CAPE can activate Nrf2, leading to the expression of a battery of antioxidant and detoxifying enzymes that protect cells from oxidative stress, a key factor in neurodegenerative diseases. nih.govnih.gov

In the context of cancer, research has also pointed to the inhibition of the Epidermal Growth Factor Receptor (EGFR) and C-terminal Src kinase (CSK) as potential mechanisms of action for novel derivatives of CAPE. oup.com EGFR is a key driver of tumor growth, while CSK is involved in regulating T-cell proliferation, suggesting a dual mechanism of direct anticancer activity and immune system enhancement. oup.com The table below summarizes some of the key molecular targets and pathways being explored.

Molecular Target/PathwayAssociated Disease/ProcessReferences
STAT3/Plk1Cancer (Laryngeal Carcinoma) nih.govnih.gov
NF-κBInflammation, Cancer, Immune Response nih.govcymitquimica.comnih.gov
Nrf2Oxidative Stress, Neuroprotection nih.govnih.gov
EGFR/AKTCancer (Hepatocellular Carcinoma) oup.com
CSKCancer Immunology oup.com
Apoptosis PathwaysCancer nih.govnih.gov
Angiogenesis Pathways (VEGF)Cancer nih.govwiley.com

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

The inherent bioactivity of this compound and its esters has inspired the design and synthesis of a wide range of derivatives with the aim of improving their pharmacological properties, such as enhanced potency, selectivity, solubility, and bioavailability. nih.govnih.govacs.org

One common strategy involves the modification of the ester or acid functional group. For instance, replacing the phenethyl ester of CAPE with other moieties has yielded compounds with improved anticancer activity. A study on glioblastoma multiforme (GBM) involved the synthesis of novel CAPE analogs with added "druggable handles" and solubilizing entities. nih.gov One such analog demonstrated significantly decreased viability of GBM cells compared to the parent compound, without being cytotoxic to healthy cells. nih.gov Another study found that a 3-phenylpropyl ester analogue of CAPE exhibited significantly higher growth inhibition of myeloma cells compared to CAPE itself. acs.org

Amide derivatives have also been explored. Replacing the ester linkage in CAPE with an amide bond has been investigated, though in some cases, this has led to reduced activity, highlighting the importance of the ester group for certain biological effects. nih.govacs.org

Another promising approach is the synthesis of glycosylated derivatives. For example, the synthesis of a 4-O-glucoside of CAPE, known as FA-97, was undertaken to improve its solubility and absorption. frontiersin.org

Furthermore, modifications to the phenyl ring of the caffeic acid moiety have been explored. For example, a series of CAPE derivatives were synthesized where the catechol group was modified, leading to compounds with selective inhibitory effects against acetylcholinesterase, a key target in Alzheimer's disease. findaphd.com The following table provides examples of synthesized derivatives and their enhanced bioactivities.

Derivative TypeModificationEnhanced BioactivityReferences
Ester AnalogsModification of the alcohol moietyIncreased anticancer activity in glioblastoma and myeloma nih.govacs.org
Dual InhibitorsTargeting EGFR and CSKPotent anticancer activity in hepatocellular carcinoma oup.com
Glycosylated DerivativesAddition of a glucose moietyImproved solubility and absorption frontiersin.org
Cinnamic Acid Phenethyl EstersModification of the catechol groupSelective acetylcholinesterase inhibition findaphd.com
Decyl CaffeateExtended side chainInhibition of colorectal cancer cell proliferation via STAT3 and Akt blockade nih.gov

Integration into Systems Biology Approaches for Mechanistic Understanding

To gain a more holistic understanding of the mechanisms of action of this compound and its derivatives, researchers are beginning to integrate these compounds into systems biology approaches. nih.govmdpi.comnih.gov This involves the use of high-throughput "omics" technologies, such as proteomics and transcriptomics, to generate large datasets that can be computationally analyzed to identify networks of interacting proteins and genes affected by the compound.

A proteomics study using two-dimensional gel electrophoresis and mass spectrometry analyzed the protein profiles of human colorectal cancer cells treated with CAPE. nih.gov The study identified several up-regulated and down-regulated proteins, including some implicated in tumorigenesis like Phosphoserine aminotransferase 1 (PSAT1) and Proteasome subunit alpha 4 (PSMA4). nih.gov This provides a snapshot of the global protein changes induced by the compound and can help identify novel therapeutic targets. nih.gov

Another study used in vitro translation of mRNAs followed by 2D gel electrophoresis to identify changes in the protein synthesis profile of adenovirus-transformed cells treated with CAPE. nih.gov This approach aimed to identify genes and proteins associated with the induction of apoptosis by the compound. nih.gov

Transcriptomics, particularly RNA-sequencing (RNA-seq), is another powerful tool being employed. While specific RNA-seq studies on this compound are emerging, the application of pipelines like CAP-RNAseq (co-expression analysis pipeline for RNA-seq) could be instrumental in analyzing gene expression data from treated cells to identify co-expressed gene clusters and understand the broader transcriptional impact of the compound. oup.com

Metabolomics, the large-scale study of small molecules (metabolites), is also a crucial component of systems biology. Investigating the metabolic perturbations in cells or organisms treated with this compound can provide insights into the metabolic pathways it affects. For example, studies have shown that CAPE can modulate lipid metabolism, which is often dysregulated in cancer. researchgate.net

The integration of these different omics datasets can provide a comprehensive, multi-layered understanding of how this compound exerts its biological effects, moving beyond a single-target, single-pathway paradigm.

Omics ApproachApplication to this compound ResearchKey Findings/PotentialReferences
ProteomicsAnalysis of protein expression changes in cancer cells treated with CAPE.Identification of up- and down-regulated proteins involved in tumorigenesis and apoptosis. nih.govnih.gov
TranscriptomicsAnalysis of gene expression changes in response to treatment.Potential to identify co-expression networks and transcriptional reprogramming. oup.com
MetabolomicsStudy of metabolic alterations induced by the compound.Insights into the modulation of metabolic pathways, such as lipid metabolism. researchgate.net

Utilization in Advanced Preclinical Disease Models

The evaluation of this compound and its derivatives is progressing from simple cell culture systems to more complex and clinically relevant preclinical disease models. nih.govnih.govnih.govnih.gov These advanced models are crucial for assessing the in vivo efficacy and for understanding the compound's effects in a more physiological context.

In oncology research, subcutaneous tumor xenograft models are commonly used. nih.gov In these models, human cancer cells are injected under the skin of immunocompromised mice to form a tumor, which can then be treated with the test compound. For example, a CAPE derivative was shown to be non-inferior to the standard-of-care drug sorafenib (B1663141) in a subcutaneous xenograft model of hepatocellular carcinoma. nih.gov

Genetically engineered mouse models (GEMMs) of cancer offer a more sophisticated approach, as tumors arise spontaneously in the context of a normal immune system and microenvironment. nih.govnih.govberkeley.edu While specific studies using GEMMs for this compound are not yet widely reported, these models would be invaluable for studying its effects on tumor initiation, progression, and the tumor microenvironment.

For neurodegenerative diseases, animal models that mimic the pathology of conditions like Alzheimer's and Huntington's disease are employed. For instance, CAPE has been tested in a Drosophila model of Alzheimer's disease and a mouse model of amnesia, where it showed improvement in disease symptoms. mdpi.com It has also demonstrated neuroprotective effects in a 3-nitropropionic acid-induced mouse model of Huntington's disease. researchgate.net Humanized mouse models, which are immunodeficient mice engrafted with human cells or tissues, represent a cutting-edge platform for studying human-specific diseases and therapies. nih.gov Humanized mouse models of neuroinflammation could be particularly useful for evaluating the anti-inflammatory and neuroprotective effects of this compound and its derivatives in a human immune context. frontiersin.orgnih.gov

Organoid technology is another rapidly advancing field that provides three-dimensional, self-organizing cell cultures that mimic the structure and function of human organs. nih.govnih.govspringernature.com Patient-derived organoids, particularly from tumors, can be used to test the efficacy of compounds in a personalized medicine setting. The use of this compound and its derivatives in cancer organoid models could provide valuable data on patient-specific responses.

Preclinical ModelApplicationKey Findings/PotentialReferences
Subcutaneous XenograftsTesting anticancer efficacy in vivo.A CAPE derivative showed efficacy comparable to sorafenib in a hepatocellular carcinoma model. nih.gov
Genetically Engineered Mouse Models (GEMMs)Studying cancer development and therapy in an immunocompetent host.Potential to evaluate effects on tumor initiation, progression, and the microenvironment. nih.govnih.govberkeley.edu
Neurodegenerative Disease ModelsEvaluating neuroprotective effects.CAPE improved symptoms in fly and mouse models of Alzheimer's and Huntington's disease. mdpi.comresearchgate.net
Humanized Mouse ModelsStudying effects in a human immune context.Potential to assess efficacy in models of human-specific neuroinflammation. frontiersin.orgnih.gov
OrganoidsPersonalized medicine and high-throughput drug screening.Potential to test compound efficacy on patient-derived tumor organoids. nih.govnih.govspringernature.com

Q & A

Q. What experimental methods are recommended for characterizing the purity of (E)-3-(3,4,5-Trihydroxyphenyl)acrylic acid?

Answer: Purity can be assessed using a combination of:

  • Melting Point Analysis : The compound has a reported melting point of 210°C; deviations >2°C suggest impurities .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ ~280 nm) to quantify purity against reference standards .
  • Nuclear Magnetic Resonance (NMR) : Compare 1^1H and 13^13C NMR spectra with published data to confirm structural integrity and detect residual solvents .

Q. How can researchers determine the solubility profile of this compound in different solvents?

Answer:

  • Shake-Flask Method : Prepare saturated solutions in target solvents (e.g., water, ethanol, DMSO) at 25°C, filter, and quantify dissolved compound via UV-Vis spectroscopy (λmax ~290 nm). The reported aqueous solubility is 22 g/L .
  • Thermodynamic Modeling : Use Hansen solubility parameters to predict miscibility in organic solvents, validated experimentally .

Advanced Research Questions

Q. What strategies are effective for synthesizing derivatives to study structure-activity relationships (SAR)?

Answer:

  • Amidation/Esterification : React the carboxylic acid group with amines or alcohols under carbodiimide coupling (e.g., EDC/DMAP). For example, amide derivatives have shown anticonvulsant activity .
  • Hydroxyl Group Modification : Protect hydroxyls via acetylation or methylation to study their role in antioxidant activity. Derivatives like 3-(3,4,5-trihydroxyphenyl)acrylamide demonstrated enhanced radical scavenging in DPPH assays .
  • Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to isolate derivatives .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., LogP) across studies?

Answer:

  • Experimental Validation : Re-measure LogP using the shake-flask method (octanol/water partitioning) or HPLC-derived values. The reported experimental LogP is 0.90 .
  • Methodological Transparency : Ensure consistency in temperature (25°C), pH (buffered solutions), and instrumentation. Discrepancies often arise from variations in these parameters.
  • Computational Cross-Check : Compare with predicted LogP values via software like ChemAxon or ACD/Labs to identify outliers .

Q. What in vitro assays are suitable for evaluating the antioxidant activity of this compound?

Answer:

  • DPPH/ABTS Radical Scavenging : Measure IC50 values at 517 nm (DPPH) or 734 nm (ABTS). Use Trolox as a positive control .
  • Cellular Antioxidant Activity (CAA) : Use HepG2 or RAW 264.7 cells loaded with DCFH-DA to quantify ROS inhibition under oxidative stress .
  • Metal Chelation Assays : Monitor Fe2+^{2+}/Cu2+^{2+} binding via UV-Vis spectroscopy to assess secondary antioxidant mechanisms .

Q. How does the hydroxylation pattern influence the compound’s bioavailability and metabolic stability?

Answer:

  • Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify phase I/II metabolites. The trihydroxy structure may enhance glucuronidation, reducing bioavailability .
  • Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp). Polar hydroxyl groups likely lower intestinal absorption, necessitating prodrug strategies .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity data between studies using similar derivatives?

Answer:

  • Standardized Protocols : Ensure consistent cell lines (e.g., SH-SY5Y for neuroactivity), serum concentrations, and exposure times. For example, anticonvulsant activity in mice models requires strict seizure induction protocols (e.g., MES test) .
  • Dose-Response Curves : Compare EC50/IC50 values across studies, accounting for solvent effects (e.g., DMSO cytotoxicity above 0.1% v/v) .

Methodological Tables

Property Reported Value Method Reference
Melting Point210°CDifferential Scanning Calorimetry
LogP0.90Shake-Flask (Octanol/Water)
Aqueous Solubility22 g/L (25°C)Gravimetric Analysis
Antioxidant IC50 (DPPH)12.5 μMSpectrophotometric Assay

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